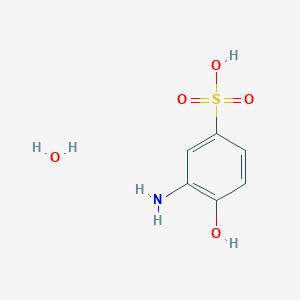

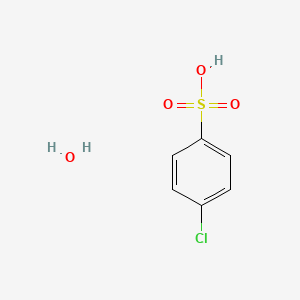

4-Chlorobenzenesulfonic Acid Hydrate

説明

4-Chlorobenzenesulfonic Acid Hydrate is a chemical compound with the linear formula C6H5ClO3S.H2O . It is soluble in water and ethanol . It is used in various applications and is often used in research .

Synthesis Analysis

This compound is prepared by the sulfonation of chlorobenzene with sulfuric acid. The water formed in the reaction is removed continuously . It is also a major polar by-product formed during the chemical synthesis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H5ClO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 . The molecular weight is 210.64 .Chemical Reactions Analysis

The compound can be hydrolyzed to chlorobenzene with steam at 190℃ . It is also used in the manufacture of 4-chloro-3-nitrobenzenesulfonic acid .Physical and Chemical Properties Analysis

This compound has a molecular weight of 192.61 . It is a crystal in form and has a melting point of 102 °C . It is soluble in water and ethanol .科学的研究の応用

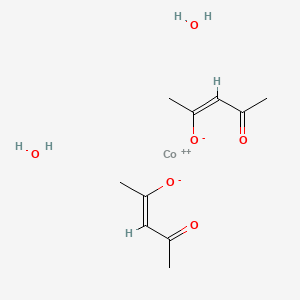

Synthesis of Hybrid Nanostructured Materials : It has been used in the synthesis and characterization of organo-mineral hybrid nanomaterials. 4-Chlorobenzenesulfonate was intercalated between layers of zinc-aluminium layered double hydroxides (LDHs), creating a stable hybrid material with a good degree of intercalation. This was achieved by direct synthesis and ion exchange methods, focusing on the effects of solution pH and concentration (Lakraimi et al., 2006).

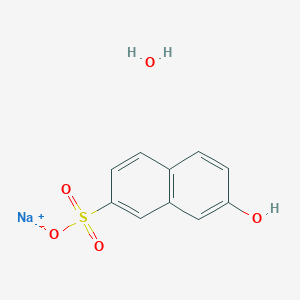

Influence in Gas Hydrate Formation : In the field of energy storage and gas hydrates, benzenesulfonic acid derivatives have been investigated for their influence on the crystallization process of gas hydrates. Adding benzenesulfonic acid sodium salt significantly decreases the subcooling of formation and accelerates the formation rate of gas hydrates, enhancing the performance of cool storage systems (Bi et al., 2006).

Gas Hydrates Inhibition : In the study of gas hydrate inhibitors, amino acids combined with synergistic materials have been tested for methane hydrate inhibition. This research highlights the role of such compounds in enhancing kinetic inhibition performance, demonstrating their suitability in wide process conditions (Altamash et al., 2017).

Photoregulated Release and Uptake of Pharmaceuticals : A water-soluble azobenzene-containing functional monomer, derived from benzenesulfonic acid, has been developed for the creation of photoresponsive molecularly imprinted hydrogel materials. This technology is significant in the controlled release and uptake of pharmaceuticals in aqueous media (Gong et al., 2008).

Biological Activities and Enzyme Inhibition : Synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have shown significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds also exhibited antioxidant potential, demonstrating their utility in biochemical and pharmaceutical research (Kausar et al., 2019).

Safety and Hazards

特性

IUPAC Name |

4-chlorobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCARZMZFSSKOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Cl.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

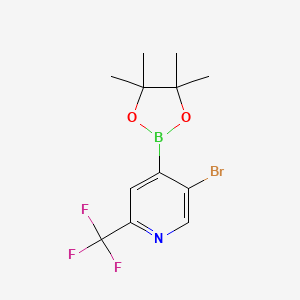

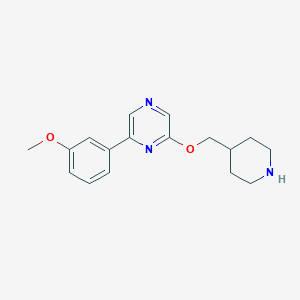

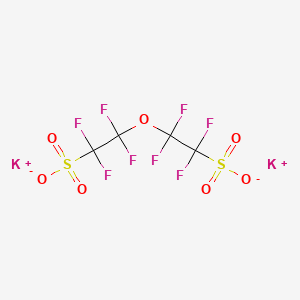

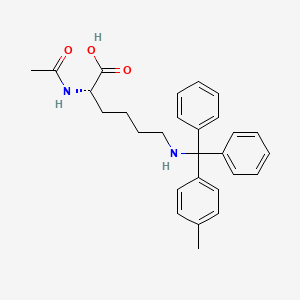

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

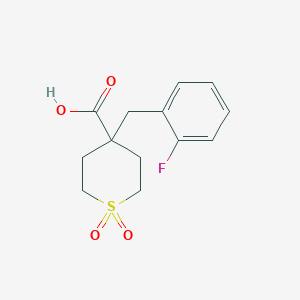

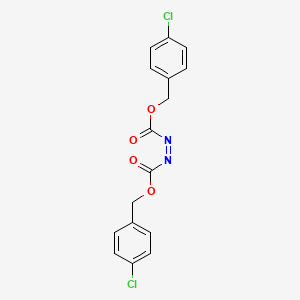

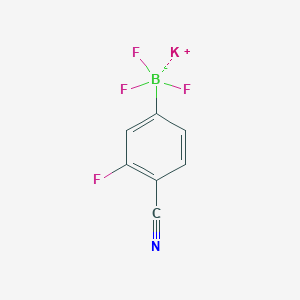

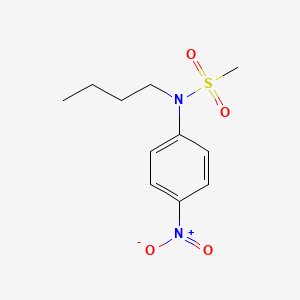

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-acetic acid methyl ester 2hcl](/img/structure/B8002705.png)

![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)